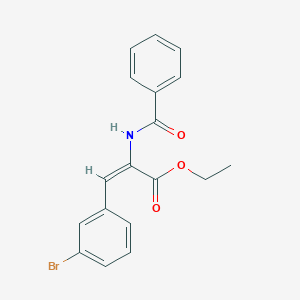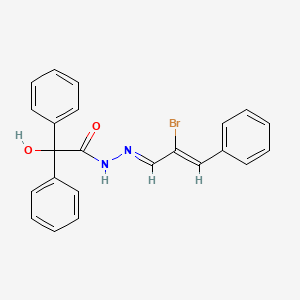![molecular formula C13H11N3O5 B3894705 6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3894705.png)
6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes hydroxyl, methoxy, nitro, and dihydropyrimidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and nitroacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and have been studied for their unique biological activities.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another compound with a similar hydroxyl and methoxy substitution pattern.
Uniqueness
6-HYDROXY-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dihydropyrimidinone ring structure sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-9-5-3-2-4-8(9)6-7-10-14-12(17)11(16(19)20)13(18)15-10/h2-7H,1H3,(H2,14,15,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZTUGZITRKUQQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine](/img/structure/B3894632.png)
![6-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3894636.png)
![{[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3894645.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3894660.png)
![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3894667.png)
![5-methyl-2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3894673.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3894715.png)
![N-[(Z)-3-(3-hydroxyanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3894718.png)
![2-[(2E)-2-[(2,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3894721.png)
![1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE](/img/structure/B3894723.png)

![N-[(Z)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide](/img/structure/B3894728.png)
